An In-depth Technical Guide to the Physicochemical Properties of 4-bromo-1-(methanesulfonylmethyl)-1H-pyrazole
An In-depth Technical Guide to the Physicochemical Properties of 4-bromo-1-(methanesulfonylmethyl)-1H-pyrazole
Foreword: Charting the Uncharacterized
In the landscape of drug discovery and materials science, the thorough characterization of novel chemical entities is the bedrock upon which innovation is built. This guide is dedicated to a molecule of significant synthetic potential: 4-bromo-1-(methanesulfonylmethyl)-1H-pyrazole . As of this writing, comprehensive experimental data on its physicochemical properties are not extensively documented in publicly accessible literature. Therefore, this document serves a dual purpose: to provide a predictive overview of its expected properties based on analogous structures and, more critically, to offer a detailed, field-proven roadmap for the experimental determination of these essential parameters. For the researcher, scientist, or drug development professional, this guide is designed to be a practical handbook for moving this compound from a theoretical entity to a well-characterized tool for innovation.
Molecular Identity and Structural Attributes
4-bromo-1-(methanesulfonylmethyl)-1H-pyrazole is a heterocyclic compound featuring a pyrazole ring substituted with a bromine atom at the 4-position and a methanesulfonylmethyl group at one of the nitrogen atoms. The presence of the bromine atom and the sulfonyl group suggests its utility as a versatile intermediate in organic synthesis, particularly in cross-coupling reactions and as a scaffold for building more complex molecules with potential biological activity.[1][2]
Chemical Structure
Caption: 2D structure of 4-bromo-1-(methanesulfonylmethyl)-1H-pyrazole.
Predicted Physicochemical Properties
The following table summarizes the predicted and known properties of the target compound and its close structural analogs. These values serve as estimations to guide experimental design.
| Property | 4-bromo-1-(methanesulfonylmethyl)-1H-pyrazole (Target) | 4-bromo-1-methyl-1H-pyrazole (Analog) | 4-bromopyrazole (Analog) |
| Molecular Formula | C₄H₅BrN₂O₂S[3] | C₄H₅BrN₂[4] | C₃H₃BrN₂[5] |
| Molecular Weight | 225.06 g/mol [3] | 161.00 g/mol [4] | 146.97 g/mol [5] |
| Melting Point | Not available | Not available (liquid at room temp)[6] | 250-260 °C |
| Boiling Point | Not available | 185-188 °C[4] | Not available |
| Density | Not available | 1.558 g/mL at 25 °C[4] | Not available |
| pKa (Predicted) | Not available | 0.21 ± 0.10[6] | Not available |
| logP (Calculated) | Not available | Not available | Not available |
Solubility Profile: A Critical Parameter for Application
The solubility of a compound dictates its utility in various applications, from reaction conditions to formulation in drug delivery. The presence of the polar methanesulfonyl group and the relatively nonpolar bromopyrazole core suggests a nuanced solubility profile.
Predicted Solubility
Based on the structure, 4-bromo-1-(methanesulfonylmethyl)-1H-pyrazole is expected to have poor solubility in water and good solubility in common organic solvents such as dichloromethane, ethyl acetate, and dimethyl sulfoxide (DMSO), similar to its analog, 4-bromo-1-methylpyrazole.[7]
Experimental Protocol for Solubility Determination (OECD 105 Flask Method)
This protocol is adapted from the OECD Guideline 105 for the testing of chemicals and is suitable for substances with a solubility greater than 10⁻² g/L.[8][9]
Principle: A supersaturated solution of the compound is prepared and allowed to equilibrate. The concentration of the compound in the saturated solution is then determined analytically.
Materials:
-
4-bromo-1-(methanesulfonylmethyl)-1H-pyrazole
-
Distilled or deionized water
-
Thermostatically controlled shaker or magnetic stirrer
-
Centrifuge
-
Analytical instrument (e.g., HPLC-UV, LC-MS)
-
Calibrated analytical balance
-
pH meter
Procedure:
-
Preliminary Test: Add approximately 0.1 g of the test substance to 10 mL of water in a flask. Stir at 20 °C for 24 hours.[9] Observe for any undissolved material. This will inform the amount of substance to be used in the main test.
-
Main Test: Add an excess amount of the test substance (determined from the preliminary test) to a known volume of water in a flask.
-
Equilibration: Seal the flask and agitate at a constant temperature (e.g., 20 ± 0.5 °C) until equilibrium is reached.[9] This may take 24 to 48 hours. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to ensure equilibrium has been reached.
-
Phase Separation: Centrifuge the samples at a high speed to separate the undissolved solid from the aqueous phase.
-
Analysis: Carefully withdraw an aliquot of the clear supernatant and determine its concentration using a validated analytical method (e.g., HPLC-UV).
-
Data Reporting: The water solubility is reported in g/L or mol/L at the specified temperature.
Caption: Workflow for logP determination by the shake-flask method.
Spectroscopic Characterization
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show signals for the two pyrazole ring protons, the methylene protons of the methanesulfonylmethyl group, and the methyl protons of the sulfonyl group. The chemical shifts will be influenced by the electronic environment of each proton.
¹³C NMR Spectroscopy
The carbon NMR spectrum will show signals for the three carbon atoms of the pyrazole ring, the methylene carbon, and the methyl carbon.
Mass Spectrometry
The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (225.06 g/mol ). D[3]ue to the presence of bromine, a characteristic isotopic pattern (M and M+2 peaks in approximately a 1:1 ratio) is expected.
Conclusion and Future Directions
4-bromo-1-(methanesulfonylmethyl)-1H-pyrazole presents itself as a compound of interest for further chemical exploration. This guide has provided a framework for its systematic physicochemical characterization. The experimental protocols detailed herein are robust, widely accepted, and form the basis for generating the high-quality data required for regulatory submissions, patent applications, and further research and development. The execution of these experiments will be a critical step in unlocking the full potential of this versatile chemical entity.
References
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4-BROMO-1-METHYL-1H-PYRAZOLE . ChemBK. [Link]
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Electrocatalytic Three-Component Synthesis of 4-Bromopyrazoles from Acetylacetone, Hydrazine and Diethyl Bromomalonate . SIOC Journals. [Link]
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(PDF) 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole . ResearchGate. [Link]
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Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison . MDPI. [Link]
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1H-Pyrazole, 4-bromo-1-methyl- | C4H5BrN2 | CID 167433 . PubChem. [Link]
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Development of Methods for the Determination of pKa Values . PMC - NIH. [Link]
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What is pKa and how is it used in drug development? . Pion Inc. [Link]
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4-Bromo-1-methyl-1H-pyrazole | CAS#:25676-75-9 . Chemsrc. [Link]
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(PDF) Determination of pKa Values by Liquid Chromatography . ResearchGate. [Link]
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OECD 105 - Water Solubility . Situ Biosciences. [Link]
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Water Solubility . Scymaris. [Link]
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